An In-Depth Technical Guide to 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid (CAS 874834-22-7)
An In-Depth Technical Guide to 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid (CAS 874834-22-7)
A Note to the Researcher: Comprehensive, publicly accessible data on 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid is currently limited. This guide synthesizes available information from commercial suppliers and provides a foundational understanding based on the properties of its constituent chemical motifs: the benzo[c][1][2][3]thiadiazole and benzoic acid moieties. The experimental protocols and in-depth analyses that follow are predictive, based on established chemical principles and common practices in medicinal chemistry for compounds of this class. As new research emerges, this guide will be updated to reflect the latest findings.
Introduction and Molecular Overview
4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid is a heterocyclic compound featuring a benzothiadiazole core linked via a methoxy bridge to a benzoic acid group. The unique electronic properties of the benzothiadiazole ring system, coupled with the versatile functionality of the carboxylic acid, suggest its potential as a valuable scaffold in drug discovery and materials science.
The benzo[c][1][2][3]thiadiazole (BTD) moiety is a well-known electron-accepting unit, often utilized in the design of donor-acceptor chromophores for applications in organic electronics. In a medicinal chemistry context, the thiadiazole ring and its fused derivatives are present in a variety of biologically active compounds, exhibiting a wide range of pharmacological activities, including anticancer and anti-inflammatory properties. The benzoic acid group provides a handle for forming salts or esters, which can modulate the pharmacokinetic properties of a drug candidate, and it can also participate in key hydrogen bonding interactions with biological targets.
Molecular Structure:
Caption: Chemical structure of 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid is presented in the table below. It is important to note that experimental data for properties such as melting point and solubility are not currently available in the public domain and would need to be determined empirically.
| Property | Value | Source |
| CAS Number | 874834-22-7 | Commercial Suppliers |
| Molecular Formula | C₁₄H₁₀N₂O₃S | [1] |
| Molecular Weight | 286.31 g/mol | |
| Appearance | Solid (predicted) | [1] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| InChI Key | XMIGBCQVLDLCFO-UHFFFAOYSA-N | [1] |
Synthesis and Purification
While a specific, published synthetic protocol for 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid is not available, a plausible retro-synthetic analysis suggests a convergent synthesis approach. The following proposed synthesis is based on well-established organic chemistry reactions.
Proposed Retro-synthetic Analysis:
Caption: Proposed retro-synthetic pathway for the target molecule.
Experimental Protocol (Proposed):
This protocol is a hypothetical, step-by-step methodology based on standard organic synthesis techniques.
Step 1: Synthesis of Methyl 4-(benzo[c]thiadiazol-5-ylmethoxy)benzoate
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Rationale: This step involves a Williamson ether synthesis to couple the two key fragments. The use of a methyl ester of benzoic acid protects the carboxylic acid functionality during this step.
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Procedure:
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To a solution of methyl 4-hydroxybenzoate (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq).
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Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.
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Add a solution of 5-(bromomethyl)benzo[c]thiadiazole (1.0 eq) in the same solvent dropwise to the reaction mixture.
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Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction to room temperature and pour it into ice-water.
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Extract the aqueous layer with an organic solvent such as ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield methyl 4-(benzo[c]thiadiazol-5-ylmethoxy)benzoate.
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Step 2: Hydrolysis to 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid
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Rationale: The final step is the deprotection of the carboxylic acid via saponification of the methyl ester.
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Procedure:
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Dissolve the methyl ester from the previous step in a mixture of tetrahydrofuran (THF) and methanol.
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Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq).
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Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
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Remove the organic solvents under reduced pressure.
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Dilute the aqueous residue with water and acidify with a dilute acid (e.g., 1M HCl) to a pH of 2-3 to precipitate the product.
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Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford the final compound, 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid.
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Analytical Characterization (Predicted)
The following are the expected spectroscopic signatures for 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR:
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A singlet for the methylene protons (-CH₂-) of the methoxy bridge.
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A set of doublets for the aromatic protons on the benzoic acid ring.
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A set of signals (doublet, doublet of doublets, and singlet) for the aromatic protons on the benzothiadiazole ring.
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A broad singlet for the carboxylic acid proton, which may be exchangeable with D₂O.
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¹³C NMR:
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A signal for the methylene carbon.
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Multiple signals in the aromatic region for the carbons of the two ring systems.
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A signal for the carboxylic acid carbon.
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Infrared (IR) Spectroscopy:
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A broad O-H stretching band for the carboxylic acid.
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C-H stretching bands for the aromatic and methylene groups.
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A strong C=O stretching band for the carboxylic acid.
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C=C and C=N stretching bands for the aromatic and heterocyclic rings.
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C-O stretching bands for the ether linkage.
Mass Spectrometry (MS):
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The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (286.31 g/mol ).
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Characteristic fragmentation patterns may include the loss of the carboxylic acid group and cleavage of the ether linkage.
Potential Applications in Drug Discovery
While no specific biological activity has been reported for 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid, its structural motifs suggest several potential areas of investigation for drug development professionals.
Workflow for Biological Evaluation:
Caption: A potential workflow for the biological evaluation of the title compound.
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Kinase Inhibition: Many thiadiazole derivatives have been identified as potent kinase inhibitors. The subject compound could be screened against a panel of kinases to identify potential targets for cancer or inflammatory diseases.
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Anticancer Activity: The antiproliferative activity of this compound could be evaluated against a panel of cancer cell lines. The benzothiadiazole moiety is known to be present in some anticancer agents.
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Anti-inflammatory Properties: The structural features suggest potential anti-inflammatory activity, which could be investigated through assays for the inhibition of key inflammatory enzymes like cyclooxygenases (COX) or lipoxygenases (LOX).
Conclusion and Future Directions
4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid represents an under-explored molecule with significant potential in both medicinal chemistry and materials science. The immediate need is for the scientific community to synthesize and thoroughly characterize this compound. The publication of its detailed synthesis, physical properties, and spectroscopic data would be a crucial first step. Following this, a systematic biological evaluation is warranted to uncover its potential therapeutic applications. The predictive information and proposed experimental workflows in this guide provide a solid framework for initiating such research endeavors.
References
Currently, there are no specific scientific publications detailing the properties and synthesis of 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid. The information provided is based on data from chemical suppliers and established chemical principles.
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NextSDS. 4-(Benzo[c][1][2][3]thiadiazol-5-ylMethoxy)benzoic acid — Chemical Substance Information. [Link]
